LogP-Driven Differentiation: Unsubstituted Benzenesulfonamide Exhibits the Lowest Lipophilicity Among Direct 4‑Substituted Phenylpiperazine-Sulfonamide Congeners
Within the ChemDiv G856‑49xx series, the unsubstituted benzenesulfonamide target compound (CAS 877648‑16‑3) displays the lowest experimental logP value (3.47) compared to its 4‑bromo (logP 4.49), 4‑methyl (logP 4.08), and 4‑fluoro analogs. Lower lipophilicity correlates with improved aqueous solubility and reduced non‑specific protein binding, which are desirable properties in biochemical and cell‑based assays .
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.47 (ChemDiv measured) |
| Comparator Or Baseline | 4‑Bromo analog (CAS 877648‑56‑1): logP = 4.49; 4‑Methyl analog (CAS 877649‑01‑9): logP = 4.08; 4‑Fluoro analog (CAS 877648‑11‑8): logP ~3.8 (estimated); PubChem XLogP3 for target = 3.1 |
| Quantified Difference | ΔlogP = −1.02 (vs 4‑bromo); ΔlogP = −0.61 (vs 4‑methyl); ~0.3‑0.7 units lower than halogen/methyl congeners |
| Conditions | ChemDiv proprietary logP determination; PubChem XLogP3 computed descriptor |
Why This Matters
Selecting the lowest‑logP congener reduces the risk of solubility‑limited assay artifacts and improves early‑stage developability, directly influencing procurement decisions for screening libraries where pan‑assay interference compounds (PAINS) and aggregation are concerns.
